molecular formula C11H8F3NO B12953584 6-Methyl-8-(trifluoromethoxy)quinoline

6-Methyl-8-(trifluoromethoxy)quinoline

Cat. No.: B12953584
M. Wt: 227.18 g/mol
InChI Key: FNNUMEXLOQVLPM-UHFFFAOYSA-N
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Description

6-Methyl-8-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methyl group at the 6-position and a trifluoromethoxy group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-(trifluoromethoxy)quinoline can be achieved through several methods. One common approach involves the use of transition-metal-catalyzed reactions. For instance, the Suzuki–Miyaura coupling reaction is often employed to introduce the trifluoromethoxy group onto the quinoline core . This reaction typically involves the use of a palladium catalyst, a boronic acid derivative, and appropriate reaction conditions such as a base and a solvent.

Another method involves the direct trifluoromethylation of quinoline derivatives using reagents like trifluoromethyl triflate

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, efficiency, and scalability. Transition-metal-catalyzed reactions, due to their versatility and high yields, are often preferred for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-8-(trifluoromethoxy)quinoline is unique due to the presence of both the methyl and trifluoromethoxy groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

6-methyl-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C11H8F3NO/c1-7-5-8-3-2-4-15-10(8)9(6-7)16-11(12,13)14/h2-6H,1H3

InChI Key

FNNUMEXLOQVLPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2

Origin of Product

United States

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